N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557803
InChI: InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Molecular Formula: C18H19Cl2NO5S
Molecular Weight: 432.3 g/mol

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

CAS No.:

Cat. No.: VC13557803

Molecular Formula: C18H19Cl2NO5S

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam -

Specification

Molecular Formula C18H19Cl2NO5S
Molecular Weight 432.3 g/mol
IUPAC Name 4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid
Standard InChI InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1
Standard InChI Key RFABDSDXSYNRJG-QKYSMQOASA-N
Isomeric SMILES CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
SMILES CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

  • Camphorsultam Core: A bicyclic terpene derivative providing rigidity and chiral induction .

  • 2-Carboxy-4,5-dichlorobenzoyl Group: An aromatic system with electron-withdrawing substituents enhancing electrophilic reactivity.

  • Sulfonamide Linkage: Bridges the camphor and benzoyl moieties while enabling hydrogen-bonding interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₁₉Cl₂NO₅S
Molecular Weight432.31 g/mol
CAS Registry Number193202-37-8
Specific Rotation ([α]²⁰/D)-95° (c=1, MeOH)

The stereochemistry at the camphor C10 position dictates its (-)-enantiomeric form, critical for asymmetric induction .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of (+)-10-camphorsultam:

  • Acylation: Treatment with 2-carboxy-4,5-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

  • Crystallization: Purification via recrystallization from methanol/water yields >98% enantiomeric purity .

Table 2: Synthetic Parameters

ParameterConditionYield
SolventDichloromethane85-90%
Temperature0°C → room temperature
CatalystTriethylamine (1.2 equiv)

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize:

  • Reaction Kinetics: Precise control over exothermic acylation.

  • Purification: Simulated moving bed chromatography for enantiomer separation .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 208°C (sharp, indicative of high crystallinity) .

  • Solubility:

    • Polar aprotic solvents: 25 mg/mL in DMSO.

    • Low solubility in water (<0.1 mg/mL) .

Spectroscopic Characteristics

  • IR (KBr): 1745 cm⁻¹ (C=O, sultam), 1680 cm⁻¹ (carboxylic acid).

  • ¹³C NMR (DMSO-d₆): 176.8 ppm (COOH), 165.4 ppm (sultam carbonyl) .

Applications in Asymmetric Synthesis

Chiral Auxiliary in C–C Bond Formation

The compound’s rigid structure directs face-selective reactions:

  • Aldol Reactions: Induces >90% ee in β-hydroxy ketone synthesis .

  • Diels-Alder Cycloadditions: Endo selectivity up to 95:5 in bicyclic systems .

Table 3: Catalytic Performance

Reaction TypeSubstrateee (%)Reference
AldolAromatic aldehydes92
Diels-AlderCyclopentadiene95

Pharmaceutical Intermediates

  • Antiviral Agents: Key intermediate in the synthesis of helicase inhibitors.

  • Kinase Inhibitors: Stereocontrol in pyrazole-based therapeutics .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsKey Difference
N-(2-Carboxybenzoyl)-...No Cl substituentsReduced electrophilicity
Camphorsultam-O-methylMethoxy at C2Altered solubility profile

Future Directions

  • Catalyst Recycling: Immobilization on silica supports for reusable systems .

  • Therapeutic Exploration: Structure-activity relationship studies for kinase targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator